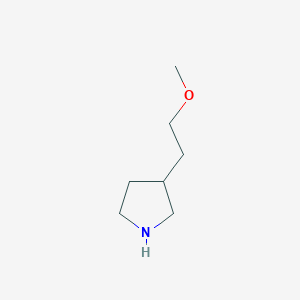

3-(2-Methoxyethyl)pyrrolidine

Descripción

General Significance of Pyrrolidine (B122466) Heterocycles in Organic Synthesis and Chemical Diversity

The pyrrolidine ring, also known as tetrahydropyrrole, is a fundamental structural motif found in numerous natural products, alkaloids, and a significant number of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). wisdomlib.orgresearchgate.net Its prevalence stems from a combination of unique physicochemical properties that make it an ideal building block for creating molecular diversity. nih.govtandfonline.com

One of the most critical features of the pyrrolidine scaffold is its three-dimensional (3D) nature. nih.gov Unlike flat, aromatic rings, the sp³-hybridized carbon atoms of the pyrrolidine ring result in a non-planar, puckered conformation. nih.gov This "pseudorotation" allows for a greater exploration of three-dimensional chemical space, a crucial factor for the specific binding interactions between a drug molecule and its biological target, such as an enzyme or receptor. nih.gov

Furthermore, the pyrrolidine ring can possess up to four stereogenic centers, leading to a large number of possible stereoisomers. nih.gov This stereochemical complexity is highly valuable in drug design, as different stereoisomers of a molecule can exhibit vastly different biological activities and metabolic profiles. nih.gov The nitrogen atom within the ring imparts basicity and can act as a hydrogen bond acceptor or donor, further enhancing its ability to interact with biological macromolecules. nih.govnih.gov Beyond medicinal chemistry, pyrrolidine and its derivatives are widely used as organocatalysts, chiral auxiliaries in asymmetric synthesis, and ligands for transition metals. researchgate.net

Structural and Synthetic Relevance of Substituted Pyrrolidines

The true versatility of the pyrrolidine scaffold is realized through the introduction of various substituents onto the ring. The position and nature of these substituents have a profound impact on the molecule's conformation, basicity, and ultimately, its biological function. nih.gov For instance, substituents at the C-4 position can influence the puckering of the ring, while those at the C-2 position can significantly alter the basicity of the nitrogen atom. nih.gov The nitrogen atom itself is a prime site for substitution, and it is noteworthy that a vast majority of FDA-approved drugs containing this scaffold are substituted at the N-1 position. nih.gov

The strategic placement of functional groups allows for the fine-tuning of a molecule's properties to optimize its activity and pharmacokinetic profile. This has driven the development of a multitude of synthetic methods to access functionalized pyrrolidines. Key strategies include:

Cycloaddition Reactions: The [3+2] cycloaddition of azomethine ylides is a powerful and widely used method for constructing the pyrrolidine ring. tandfonline.com

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, offering an efficient route to diverse pyrrolidine derivatives. tandfonline.com

Reductive Amination: The reaction of 1,4-dicarbonyl compounds with amines provides a direct pathway to N-substituted pyrrolidines. mdpi.com

Functionalization of Pre-existing Rings: Chiral building blocks, such as the amino acid proline, are frequently used as starting materials for the synthesis of enantiomerically pure substituted pyrrolidines. nih.gov

The ability to synthesize a wide array of specifically substituted pyrrolidines is crucial for creating libraries of compounds for drug discovery and for the rational design of molecules with targeted activities. acs.orgdiva-portal.org

Table 1: Influence of Substituents on the Pyrrolidine Ring

| Substitution Position | Influence on Properties and Function | Reference |

|---|---|---|

| N-1 | Most common site for substitution in approved drugs. Greatly influences the overall properties and biological target engagement. | nih.gov |

| C-2 | Substituents can significantly affect the basicity of the ring nitrogen. A key position for creating chiral centers. | nih.govacs.org |

| C-3 | A common position for introducing diverse functional groups to interact with biological targets. | ontosight.ai |

| C-4 | Affects the puckering (conformation) of the five-membered ring. | nih.gov |

Positioning of 3-(2-Methoxyethyl)pyrrolidine within Contemporary Organic Chemistry Paradigms

The specific compound, this compound, and its closely related derivatives, represent valuable building blocks within modern organic synthesis. These structures are not typically the final, biologically active products themselves but rather key intermediates used to construct more complex molecules. Their utility is particularly prominent in the field of medicinal chemistry. ontosight.aicymitquimica.com

The this compound scaffold provides a unique combination of features. The pyrrolidine core offers the advantageous 3D geometry and nitrogen functionality discussed previously. The substituent at the C-3 position, a 2-methoxyethyl group, introduces several useful characteristics:

Enhanced Solubility: The ether linkage can improve the solubility of the final molecule, a critical parameter for drug delivery and formulation.

Bioavailability: This group can also positively influence the absorption and distribution of a drug within the body.

Metabolic Stability: The ether bond is generally more stable to metabolic degradation than other functional groups like esters.

Synthetic Handle: While stable, the ether or the alkyl chain can be a point for further chemical modification if desired.

A survey of chemical literature and supplier databases reveals that derivatives of this compound are commercially available, often with a protecting group like a tert-butoxycarbonyl (Boc) group on the nitrogen (e.g., 1-Boc-3-(2-methoxyethoxy)pyrrolidine). This indicates their role as ready-to-use fragments for incorporation into larger, target molecules. For example, pyrrolidine fragments containing a 2-methoxyethyl group have been incorporated into patented compounds investigated for their potential as anticancer agents. ontosight.aimdpi.com The synthesis of such intermediates often involves the reaction of a pyrrolidine precursor with a reagent like 2-methoxyethyl chloride. pubcompare.ai

In essence, this compound is a prime example of a contemporary building block. It provides a reliable, structurally defined scaffold onto which further complexity can be built, enabling medicinal chemists to efficiently synthesize novel drug candidates with potentially improved properties.

Table 2: Examples of Related Pyrrolidine Compounds in Chemical Research

| Compound Name | CAS Number | Context/Use | Reference |

|---|---|---|---|

| tert-Butyl (3R)-3-(2-methoxyethoxy)pyrrolidine-1-carboxylate | 1212413-55-2 | Chiral intermediate for pharmaceutical synthesis. | |

| 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | 407634-05-3 | Building block with multiple functional groups for further derivatization. | cymitquimica.com |

| N-(2-Methoxyethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | 768291-62-9 | Synthetic compound investigated for potential biological activities. | ontosight.ai |

| 1-((3S)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(5-tert-butyl-1H-pyrazol-3-yl)urea | Not Available | Patented pyrazole (B372694) derivative with potential biological activity. | mdpi.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-methoxyethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-5-3-7-2-4-8-6-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFLASNDSQYPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220035-58-4 | |

| Record name | 3-(2-methoxyethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Methoxyethyl Pyrrolidine and Its Stereoisomers

Historical Context of Pyrrolidine (B122466) Ring Construction Relevant to C-3 Functionalization

The synthesis of pyrrolidine derivatives has a rich history, with early methods often focusing on the cyclization of linear precursors. While not always targeting C-3 specifically, these foundational strategies paved the way for more refined approaches. Historically, the functionalization of the pyrrolidine ring has been more extensively studied at the C-2 position due to the influence of the nitrogen atom. acs.org

Early methods for introducing substituents at the C-3 position often involved multi-step sequences starting from readily available precursors. For instance, the use of pyroglutamic acid, a derivative of glutamic acid, provided a chiral starting point for the synthesis of various substituted pyrrolidines. researchgate.net However, direct and selective functionalization of an unactivated C(3)-H bond remained a significant challenge for a long time. acs.org The development of methods for the regio- and diastereoselective synthesis of 2,5-disubstituted pyrrolidines through the reduction of enamines derived from pyroglutamic acid marked a notable advancement. researchgate.net

More recent historical developments have seen the rise of transition-metal-catalyzed reactions. While many of these initially focused on C-2 functionalization, they laid the groundwork for the development of methods targeting other positions on the pyrrolidine ring. acs.org The quest for efficient and stereoselective methods to introduce substituents at the C-3 position has been a continuous area of research, driven by the prevalence of this motif in biologically active molecules.

Current Synthetic Approaches to 3-(2-Methoxyethyl)pyrrolidine

Modern synthetic chemistry offers a diverse toolkit for the preparation of this compound and its enantiomerically pure forms. These methods can be broadly categorized into chiral pool synthesis, de novo asymmetric synthesis, and functional group interconversion strategies.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach is particularly advantageous when the target molecule's stereochemistry can be traced back to a common chiral precursor. For the synthesis of chiral 3-substituted pyrrolidines, amino acids such as aspartic acid and glutamic acid are common starting points. researchgate.netnih.gov

For instance, (R)- and (S)-aspartic acid can serve as precursors for the synthesis of the corresponding enantiomers of 3-pyrrolidinylisoxazoles, demonstrating the utility of the chiral pool in accessing stereochemically defined pyrrolidine derivatives. nih.gov The synthesis of 3,3-difluoropyrrolidin-3-ol has been achieved using L-(+)-tartaric acid, where the desired chirality is derived from this chiral pool starting material. researchgate.net Although a direct synthesis of this compound from a specific chiral pool precursor is not extensively documented in the provided results, the general principle of using chiral starting materials like (R)- or (S)-3-hydroxypyrrolidine, which can be derived from natural sources, is a viable and common strategy. The hydroxyl group can then be elaborated to the desired methoxyethyl side chain.

De Novo Asymmetric Synthesis Pathways

De novo asymmetric synthesis involves the construction of the chiral pyrrolidine ring from achiral or prochiral starting materials using chiral catalysts or reagents. This approach offers flexibility and is not limited by the availability of suitable chiral pool precursors.

Stereoselective cyclization reactions are a powerful tool for constructing the pyrrolidine ring with control over the newly formed stereocenters. One such method involves the thermal intramolecular cyclization of N-[bis(trimethylsilyl)methyl]-1-aza-1,3-dienes, which leads to the formation of substituted pyrrolines that can be subsequently reduced to pyrrolidines. rsc.org Another approach is the aza-Cope-Mannich tandem reaction of substituted oxazolidines, which forms a formyl pyrrolidine. emich.edu The stereoselectivity of this reaction is influenced by the substituents and reaction conditions. emich.edu Furthermore, a diastereoselective three-component tandem 1,4-conjugate addition-cyclization reaction of diazoacetophenones with anilines and unsaturated ketoesters provides efficient access to multisubstituted pyrrolidines. researchgate.net

Catalytic asymmetric reactions have emerged as highly efficient methods for the enantioselective synthesis of pyrrolidines.

[3+2] Cycloadditions: Asymmetric [3+2] cycloaddition reactions are a powerful strategy for the construction of enantioenriched pyrrolidines, capable of generating up to four stereocenters in a single step. nih.gov These reactions typically involve the reaction of an azomethine ylide with an alkene. The use of chiral catalysts, such as those based on metal complexes with chiral ligands, allows for high levels of enantio- and diastereoselectivity. rsc.orgacs.orgrsc.org For example, a combination of a Au(I) complex and a chiral N,N'-dioxide–Dy(III) complex has been used for the asymmetric tandem cycloisomerization/[3+2] cycloaddition to produce chiral spiroisobenzofuran-1,3′-pyrrolidine derivatives. rsc.org Similarly, highly diastereo- and enantioselective [3+2] cycloadditions of 2,2′-diester aziridines with enol ethers have been established to generate 3-methoxypyrrolidine (B1366375) derivatives. acs.org The N-tert-butanesulfinylimine group has also been shown to be an effective electron-withdrawing group in 1-azadienes, enabling the highly diastereoselective synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions with azomethine ylides. ua.esacs.org

Michael Additions: The asymmetric Michael addition is another key strategy for the synthesis of chiral pyrrolidines. rsc.org This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalysis has proven to be particularly effective for this transformation. researchgate.net For example, new pyrrolidine-based organocatalysts have been synthesized and found to be effective in the Michael addition of aldehydes to nitroolefins with high enantioselectivities. researchgate.net The intramolecular aza-Michael reaction, catalyzed by a chiral phosphoric acid, has also been used for the asymmetric synthesis of pyrrolidines. whiterose.ac.uk This method has been applied to the synthesis of various substituted pyrrolidines with high yields and enantioselectivity. whiterose.ac.uk

Functional Group Interconversion and Modification of Precursors

Once a functionalized pyrrolidine ring is constructed, functional group interconversion (FGI) is often employed to arrive at the final target molecule. ub.eduvanderbilt.eduimperial.ac.uk This can involve the modification of existing substituents or the introduction of new ones. For the synthesis of this compound, a common precursor would be a pyrrolidine with a functional group at the C-3 position that can be converted to the 2-methoxyethyl group.

A key intermediate is often a 3-hydroxypyrrolidine derivative. The hydroxyl group can be alkylated to introduce the 2-methoxyethyl side chain. For instance, the 2-methoxyethoxy group can be introduced by nucleophilic substitution on a 3-hydroxyl intermediate using 2-methoxyethyl halides under basic conditions, or via a Williamson ether synthesis.

Another strategy involves starting with a precursor that already contains a portion of the side chain. For example, a precursor like methyl this compound-3-carboxylate could potentially be decarboxylated to yield the desired product. sigmaaldrich.comfluorochem.co.uk The synthesis of 3-substituted N-Boc protected pyrrolidines has been achieved via iron-catalyzed cross-coupling reactions followed by ring-closing metathesis and hydrogenation, demonstrating a versatile approach to introduce various substituents at the C-3 position. researchgate.net

Table 1: Synthetic Approaches to 3-Substituted Pyrrolidines

| Synthetic Strategy | Key Reaction Type | Starting Materials | Catalyst/Reagent Examples | Key Features |

|---|---|---|---|---|

| Chiral Pool Synthesis | Derivatization of chiral precursors | (R)- or (S)-Aspartic acid, L-(+)-Tartaric acid | Standard organic reagents | Utilizes readily available enantiopure starting materials. |

| De Novo Asymmetric Synthesis | Stereoselective Cyclization | N-[bis(trimethylsilyl)methyl]-1-aza-1,3-dienes, Substituted oxazolidines | Thermal, Lewis acids | Constructs the chiral ring from achiral precursors. |

| De Novo Asymmetric Synthesis | [3+2] Cycloaddition | Azomethine ylides, Alkenes, Aziridines | Chiral metal complexes (Au, Dy, Ni, Cu), Organocatalysts | High efficiency and stereocontrol, can create multiple stereocenters. |

| De Novo Asymmetric Synthesis | Michael Addition | Aldehydes, Nitroolefins, Enones | Chiral organocatalysts (pyrrolidine-based, phosphoric acids) | Forms C-C or C-N bonds with high enantioselectivity. |

| Functional Group Interconversion | Alkylation, Reduction, etc. | 3-Hydroxypyrrolidine derivatives, Pyrrolidine-3-carboxylates | Bases, Alkyl halides, Reducing agents | Modifies existing pyrrolidine scaffolds to achieve the target molecule. |

Considerations for Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a focus on process optimization to ensure safety, efficiency, and cost-effectiveness. acs.org Key considerations involve the selection of synthetic routes that avoid problematic reagents and purification methods, while maximizing yield and purity. acs.orgresearchgate.net

A primary goal in scalable synthesis is the avoidance of chromatographic purification, which is often impractical and costly at an industrial scale. acs.org Process research focuses on developing routes where intermediates and the final product can be isolated through crystallization or distillation. acs.orgorgsyn.org For instance, in the synthesis of related pyrrolidine structures, protocols have been developed where careful control of reaction conditions allows for the direct crystallization of the product from the reaction mixture, achieving high purity without chromatography. orgsyn.org

Optimization of reaction parameters is critical. This includes temperature control, especially for highly exothermic or temperature-sensitive reactions like those involving organolithium reagents or strong reducing agents. orgsyn.orggoogle.com For example, in the synthesis of a substituted N-Boc-pyrrolidine, maintaining the temperature below -65 °C during the addition of sec-BuLi was crucial for the success of the reaction on a larger scale. orgsyn.org The choice of solvents, catalysts, and reagents is also optimized for cost, safety, and efficiency. For the large-scale production of a similar compound, 1-methyl-2-(2-hydroxyethyl)pyrrolidine, various reducing agents were evaluated, with methods developed to use reagents like NaBH4 in combination with Lewis acids to achieve desired transformations efficiently. google.com

The table below summarizes key parameters considered in the optimization of pyrrolidine synthesis for large-scale production.

| Stereocontrol | For chiral compounds, implementing scalable resolution or asymmetric synthesis. | Use of O,O′-di-p-toluoyl-L-tartaric acid for classical resolution of a racemic intermediate. | researchgate.net |

Synthesis of Key Intermediates Bearing the 2-Methoxyethyl Moiety

The synthesis of this compound relies on the efficient preparation of key intermediates that already contain the 2-methoxyethyl group. This functional group can be introduced at various stages of the synthesis, either by building it onto a pre-existing pyrrolidine precursor or by using a building block that already features the moiety.

One common strategy involves the alkylation of a hydroxyl-substituted pyrrolidine intermediate. For example, a compound like (2S,4S)-N-tert-butoxycarbonyl-4-hydroxyethyl pyrrolidine can be treated with a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydroxide (B78521) to form the corresponding methoxyethyl derivative. google.com This method directly converts a readily available hydroxyethyl (B10761427) precursor into the desired methoxyethyl intermediate.

Alternatively, building blocks containing the 2-methoxyethylamino group can be prepared and used in cyclization or substitution reactions. The synthesis of methyl 2-(((2-methoxyethyl)amino)methyl)thiazole-4-carboxylate has been reported via a substitution reaction between a primary amine (2-methoxyethylamine) and a chloromethyl-functionalized thiazole (B1198619). acs.org This approach provides functionalized heterocyclic building blocks that can be used in more complex syntheses. acs.org The synthesis of N-(2-Methoxyethyl)pyrrolidine-2-carboxamide involves the amidation of a pyrrolidine carboxylic acid with 2-methoxyethylamine.

Gold-catalyzed reactions have also been employed to synthesize pyrrolin-4-ones, which are useful intermediates for creating functionalized pyrrolidines. acs.org These methods can incorporate various side chains, demonstrating the versatility of modern catalytic approaches in constructing the core ring structure with desired substituents.

The table below details examples of key intermediates bearing the 2-methoxyethyl moiety and the methods for their synthesis.

Table 2: Synthesis of Key 2-Methoxyethyl Intermediates

| Intermediate | Synthetic Method | Precursors | Citation |

|---|---|---|---|

| (2S,4S)-N-tert-butoxycarbonyl-4-(2-methoxyethyl)pyrrolidine | Alkylation (Methylation) | (2S,4S)-N-tert-butoxycarbonyl-4-hydroxyethyl pyrrolidine, Methyl iodide | google.com |

| Methyl 2-(((2-methoxyethyl)amino)methyl)oxazole-4-carboxylate | Substitution Reaction | 2-chloromethyl-functionalized oxazole (B20620) ester, 2-Methoxyethylamine | acs.org |

| Methyl 2-(((2-methoxyethyl)amino)methyl)thiazole-4-carboxylate | Substitution Reaction | 2-chloromethyl-functionalized thiazole ester, 2-Methoxyethylamine | acs.org |

Chemical Reactivity and Mechanistic Investigations of 3 2 Methoxyethyl Pyrrolidine

Nucleophilic Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in the pyrrolidine ring of 3-(2-Methoxyethyl)pyrrolidine possesses a lone pair of electrons, making it a potent nucleophile and a Brønsted-Lowry base. This nucleophilicity is a cornerstone of its reactivity, enabling it to participate in a wide array of chemical transformations.

The basicity of the pyrrolidine nitrogen allows it to readily react with acids to form the corresponding pyrrolidinium (B1226570) salts. The pKa of the conjugate acid of pyrrolidine is approximately 11.3, and while the 3-(2-methoxyethyl) substituent may have a minor electronic effect, the basicity is expected to be in a similar range. nih.gov

As a nucleophile, the nitrogen can attack various electrophilic centers. Common reactions include:

N-Alkylation: Reaction with alkyl halides (R-X) leads to the formation of quaternary ammonium (B1175870) salts. This is a standard SN2 reaction where the pyrrolidine nitrogen displaces a halide ion.

N-Acylation: Treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) yields N-acylpyrrolidines. researchgate.net This is a facile reaction that is often used to protect the nitrogen or to introduce specific functional groups. Kinetic studies on the acylation of similar secondary cyclic amines have been performed to elucidate the reaction mechanisms. acs.orgacs.org

Michael Addition: The nucleophilic nitrogen can add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction.

Reaction with Carbonyls: It can react with aldehydes and ketones to form enamines, which are versatile intermediates in organic synthesis. chemicalbook.com

The table below summarizes the expected outcomes of the nucleophilic reactions of the pyrrolidine nitrogen in this compound with various electrophiles, based on the general reactivity of secondary amines.

| Electrophile | Reagent Example | Product Type |

| Alkyl Halide | Methyl Iodide (CH₃I) | N-Methyl-3-(2-methoxyethyl)pyrrolidinium Iodide |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | N-Acetyl-3-(2-methoxyethyl)pyrrolidine |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-Acetyl-3-(2-methoxyethyl)pyrrolidine |

| α,β-Unsaturated Ketone | Methyl Vinyl Ketone | 4-(3-(2-Methoxyethyl)pyrrolidin-1-yl)butan-2-one |

| Aldehyde | Acetaldehyde (CH₃CHO) | 1-(3-(2-Methoxyethyl)pyrrolidin-1-yl)ethene (Enamine) |

Electrophilic Reactivity of the Pyrrolidine Ring and Side Chain

While the nitrogen atom is the primary site of nucleophilic attack, the carbon framework of this compound can undergo electrophilic reactions, although these are generally less common and often require activation.

The pyrrolidine ring itself is an electron-rich system and, in principle, could react with strong electrophiles. However, such reactions are not as common as electrophilic aromatic substitution and often lead to a mixture of products or ring-opening. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.org For 3-substituted pyrrolidines, electrophilic attack could potentially occur at the C2 or C5 positions, influenced by the directing effect of the N-substituent (if any) and the existing C3 substituent. Palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been shown to produce 3-aryl pyrrolidines, indicating a pathway for functionalization at the C3 position. chemrxiv.orgnih.gov

The 2-methoxyethyl side chain is generally unreactive towards electrophiles under standard conditions. The ether linkage is stable to many reagents, and the alkyl chain is saturated.

Ring Transformation and Rearrangement Pathways

The pyrrolidine ring, while generally stable, can undergo ring transformation reactions under specific conditions. These can include ring-expansion, ring-contraction, and ring-opening reactions.

Ring Expansion: While not a common reaction for simple pyrrolidines, ring expansion of substituted pyrrolidines can be induced under certain conditions, for example, through rearrangement of reactive intermediates.

Ring Contraction: Ring contraction of pyridines to pyrrolidine derivatives has been reported via photo-promoted reactions with silylborane. osaka-u.ac.jpresearchgate.netnih.gov Although this is a synthetic route to pyrrolidines rather than a reaction of them, it demonstrates a pathway for interconversion between five- and six-membered rings.

Ring-Opening: The C-N bonds in the pyrrolidine ring can be cleaved under reductive conditions, often requiring the nitrogen to be part of a leaving group (e.g., in an N-acyl or N-sulfonyl derivative).

The following table outlines potential ring transformation pathways for the pyrrolidine core, based on general knowledge of heterocyclic chemistry.

| Transformation | General Conditions | Potential Product Type |

| Ring Expansion | Rearrangement of a reactive intermediate (e.g., carbocation) | Piperidine derivative |

| Ring Contraction | Photochemical rearrangement | Cyclobutylamine derivative (less common) |

| Ring-Opening | Reductive cleavage of an N-activated pyrrolidine | Functionalized acyclic amine |

Functional Group Transformations on the 2-Methoxyethyl Side Chain

The 2-methoxyethyl side chain offers a site for functional group transformations, primarily centered around the ether linkage.

The most significant reaction of the methoxy (B1213986) group is its cleavage to a hydroxyl group. This is typically achieved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgmasterorganicchemistry.comkhanacademy.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion at the methyl group (an SN2 reaction), leading to the formation of 2-(pyrrolidin-3-yl)ethanol and a methyl halide.

This de-methylation is a useful synthetic transformation as it converts the relatively inert ether into a more reactive alcohol, which can then undergo a variety of further reactions, such as oxidation to an aldehyde or carboxylic acid, or esterification.

| Reagent | Conditions | Product |

| HBr or HI | Strong acid, heat | 2-(Pyrrolidin-3-yl)ethanol |

| BBr₃ | Lewis acid, often at low temperature | 2-(Pyrrolidin-3-yl)ethanol |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

While no specific mechanistic studies for reactions of this compound are available in the literature, the mechanisms of reactions involving analogous compounds are well-established and can be investigated using a variety of kinetic and spectroscopic techniques.

Kinetic Studies: The rates of reaction for processes like N-acylation can be monitored to determine the reaction order with respect to each reactant, providing insight into the rate-determining step of the mechanism. researchgate.net For instance, kinetic studies on the acylation of secondary amines have helped to distinguish between concerted and stepwise pathways. acs.org

Spectroscopic Studies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for characterizing the structures of reactants, products, and stable intermediates. rsc.orgresearchgate.net Changes in chemical shifts and coupling constants can provide detailed information about the electronic and steric environment of the atoms in the molecule, helping to deduce the structure of reaction products and intermediates.

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates. nih.gov Techniques such as electrospray ionization (ESI-MS) can be used to detect and characterize transient intermediates in a reaction mixture. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups (e.g., C=O in an acylated product, O-H in the product of ether cleavage) and for monitoring the progress of a reaction.

By applying these techniques to reactions of this compound, it would be possible to elucidate the detailed mechanisms of its various transformations, confirming the reactivity patterns inferred from analogous compounds.

Utility in Advanced Organic Synthesis and Chemical Technologies

Role as a Chiral Building Block in Complex Molecule Construction

Chiral building blocks are essential components in modern organic synthesis, particularly for the construction of enantiomerically pure pharmaceuticals and other complex molecular targets. The pyrrolidine (B122466) skeleton is valued for its three-dimensional structure, which is advantageous for exploring chemical space in drug discovery. nih.gov

The 3-(2-Methoxyethyl)pyrrolidine molecule serves as a scaffold for the development of novel chemical entities. Its pyrrolidine core provides a robust, non-planar framework that can be functionalized to create diverse molecular architectures. nih.gov The secondary amine is a key functional group that allows for the introduction of a wide variety of substituents through N-alkylation, N-acylation, or N-arylation reactions. The methoxyethyl group at the 3-position introduces an additional element of polarity and conformational flexibility, which can be exploited to influence the physicochemical properties and biological activity of derivative compounds. This compound is commercially available and categorized as a chemical building block for use in synthetic applications. sigmaaldrich.com

The pyrrolidine ring is a core structural feature in many natural products, including a wide range of alkaloids. Consequently, substituted pyrrolidines are frequently used as starting materials or key intermediates in the total synthesis of these molecules and their analogs. frontiersin.org While the general class of substituted pyrrolidines is widely employed in this capacity, specific examples detailing the application of this compound in the total synthesis of natural product analogs are not prominently featured in peer-reviewed scientific literature. Its structural motifs suggest potential applicability in such synthetic endeavors, though documented instances remain limited.

Design and Application as Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, and the design of effective chiral ligands is central to this field. The pyrrolidine framework, most famously represented by the amino acid proline and its derivatives, is a privileged structure for creating successful chiral ligands and organocatalysts. nih.gov

Chiral ligands coordinate to a metal center to create a chiral environment that can direct the stereochemical outcome of a chemical reaction. The nitrogen atom of the this compound ring can act as a coordination site for transition metals. Furthermore, the oxygen atom in the methoxyethyl side chain could potentially serve as a secondary coordination site, allowing the molecule to function as a bidentate N,O-ligand. Such chelation can create a more rigid and well-defined catalytic pocket, which is often crucial for achieving high levels of enantioselectivity. Despite this potential, the synthesis and application of ligands derived specifically from this compound for transition metal-catalyzed transformations are not widely documented in the available literature.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Pyrrolidine-based secondary amines are among the most effective organocatalysts, particularly in transformations that proceed through enamine or iminium ion intermediates, such as asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. The secondary amine of this compound makes it a candidate for use in such organocatalytic systems. The substituent at the 3-position can play a critical role in establishing the stereochemical environment necessary to induce asymmetry. However, specific studies detailing the performance of this compound or its simple derivatives as primary organocatalysts in asymmetric reactions are not extensively reported in scientific journals.

Integration into Materials Science and Supramolecular Chemistry

The integration of chiral organic molecules into materials science can lead to the development of materials with unique optical, electronic, or recognition properties. Similarly, in supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. While the functional groups of this compound (a hydrogen-bond donating amine and hydrogen-bond accepting ether and amine) could theoretically participate in such interactions, there is currently a lack of significant information in the scientific literature regarding the application or integration of this specific compound into materials science or supramolecular chemistry.

Computational and Theoretical Investigations of 3 2 Methoxyethyl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for analyzing the electronic structure of pyrrolidine (B122466) derivatives. These methods provide insights into molecular properties such as charge distribution, molecular orbital energies, and electrostatic potential, which collectively govern the molecule's reactivity and intermolecular interactions.

Detailed analysis of substituted pyrrolidinones using DFT with a B3LYP functional and a 6-31G* basis set has revealed how different substituents influence the electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MESP) maps are another valuable output of these calculations. They visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a molecule like 3-(2-Methoxyethyl)pyrrolidine, the MESP would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) near the amine hydrogen, indicating a site for nucleophilic interaction. researchgate.net

Table 1: Illustrative Electronic Properties of Substituted Pyrrolidinones Calculated via DFT/B3LYP/6-31G * (Note: Data is for analogous compounds to illustrate typical computational outputs.)

| Compound | HOMO Energy (a.u.) | LUMO Energy (a.u.) | Energy Gap (ΔE) (a.u.) | Dipole Moment (μ) (Debye) |

|---|---|---|---|---|

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | -0.2239 | 0.0244 | 0.2483 | 5.2577 |

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | -0.2324 | -0.0058 | 0.2266 | 4.1691 |

| [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester (EOEP) | -0.2428 | 0.0229 | 0.2657 | 3.7437 |

Data sourced from Arabian Journal of Chemistry.

Conformational Analysis and Energy Landscape Mapping

The non-planar structure of the pyrrolidine ring gives rise to a complex conformational landscape. The ring typically adopts two primary puckered "envelope" conformations, termed C4-endo ("down") and C4-exo ("up"), where the C4 atom is either below or above the plane formed by the other four ring atoms. acs.org The presence and orientation of substituents significantly influence the energetic preference for one pucker over the other. nih.gov

For 3-substituted pyrrolidines, the substituent can occupy either a pseudo-equatorial or a pseudo-axial position, leading to different steric and electronic environments. Computational methods are used to map the potential energy surface, identifying the lowest energy conformers and the transition states that connect them. Studies on 4-tert-butylprolines, for example, have shown that a bulky substituent strongly prefers a pseudo-equatorial orientation, effectively "locking" the ring into a specific pucker (endo for trans-isomers and exo for cis-isomers). acs.org

In the case of this compound, conformational analysis would involve rotating the bonds of the side chain in addition to mapping the ring pucker. This would generate a multi-dimensional energy landscape identifying the most stable three-dimensional structures of the molecule. High-accuracy electronic structure methods are necessary as the energy differences between conformers can be very small. researchgate.net

Table 2: Calculated Relative Energies of Pyrrolidine Enamine Conformers (Note: Data from a related system to illustrate the small energy differences involved in conformational preferences.)

| Conformer Type | Relative Electronic Energy (ΔE) (kcal/mol) | Population Weight (%) |

|---|---|---|

| s-cis, down pucker | 0.00 | 59 |

| s-trans, down pucker | 0.62 | 21 |

| s-cis, up pucker | 0.81 | 15 |

| s-trans, up pucker | 1.53 | 5 |

Data adapted from a rigorous conformational analysis of a pyrrolidine-derived enamine. researchgate.net

Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules like this compound over time. By simulating the movements of atoms based on a force field, MD can reveal complex intramolecular motions and interactions with the surrounding environment, such as a solvent.

Intramolecularly, MD simulations can explore the flexibility of the methoxyethyl side chain and the puckering dynamics of the pyrrolidine ring. A key aspect to investigate would be the potential for intramolecular hydrogen bonding. Although this compound itself lacks a strong hydrogen bond donor on the side chain, studies on similar molecules, like 2-oxo-1-pyrrolidine acetamide, have used MD simulations to show how the formation of an intramolecular hydrogen bond can stabilize a specific conformation and decrease the energy barrier for translocation across a lipid membrane. nih.gov

Intermolecularly, MD simulations are crucial for understanding solvation. Simulations can reveal the structure of the solvent shell around the molecule, identifying preferred sites for hydrogen bonding with protic solvents like water. The radial distribution function can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms (e.g., the nitrogen or oxygen), quantifying the strength and nature of solute-solvent interactions. nih.gov These interactions are critical for understanding the molecule's solubility and how it behaves in a biological medium.

Prediction and Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving pyrrolidine derivatives. By mapping the entire reaction pathway, researchers can identify intermediates, transition states, and calculate the associated activation energies, providing a detailed, step-by-step view of how reactants are converted into products.

For instance, DFT calculations have been used to study the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin. rsc.orgnih.gov These studies calculated the energy barriers for each step, including a Michael addition (activation energy of 21.7 kJ mol⁻¹), a proton transfer, and the final cyclization to form the pyrrolidine ring (activation energy of 11.9 kJ mol⁻¹). rsc.orgnih.gov Similarly, the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines was investigated using DFT, which identified the rate-determining step as the release of N₂ from a 1,1-diazene intermediate, with a calculated activation energy of 17.7 kcal/mol. acs.orgnih.gov

For reactions involving this compound, such as N-alkylation or acylation, computational methods could be used to compare different potential pathways, determine the structure of transition states, and predict how the methoxyethyl substituent influences the reaction rates and outcomes.

Table 3: Calculated Activation Energies for Key Steps in Pyrrolidine-Involved Reactions (Note: Data from analogous reaction systems.)

| Reaction Step | System | Calculated Activation Energy |

|---|---|---|

| Michael Addition | Nitromethane + Coumarin | 21.7 kJ/mol |

| Cyclization to Pyrrolidine Ring | Post-Michael Addition Intermediate | 11.9 kJ/mol |

| N₂ Release to form Biradical | 1,1-diazene from Pyrrolidine | 17.7 kcal/mol |

| Biradical Collapse to Cyclobutane (B1203170) | 1,4-biradical | Barrierless |

Data sourced from studies on pyrrolidinedione and cyclobutane synthesis. nih.govnih.gov

Theoretical Approaches to Stereoselectivity and Regioselectivity

Many reactions that form or involve pyrrolidine rings can produce multiple stereoisomers or regioisomers. Theoretical calculations are vital for understanding and predicting the selectivity of these reactions. By calculating the energies of the different transition states leading to each possible product, chemists can determine which pathway is kinetically favored.

A prominent example is the [3+2] cycloaddition reaction, a powerful method for synthesizing substituted pyrrolidines. nih.gov DFT studies on these reactions have shown that selectivity is governed by a delicate balance of steric and electronic factors in the transition state. acs.org For instance, in the cycloaddition of azomethine ylides with alkenes, computational models have been used to explain the high diastereoselectivity observed experimentally. These models revealed that specific interactions, such as those between an oxygen atom of a sulfinyl group and a silver atom in a metallodipole, can stabilize one transition state over others, leading to a single major product. acs.org

Similarly, theoretical studies have explored the origins of regioselectivity. Analysis of local electrophilic and nucleophilic Parr functions on the reactants can predict which atomic centers are most likely to form new bonds. nih.gov For this compound, theoretical approaches could predict the stereochemical outcome of reactions at the C3 position or the nitrogen atom, guiding the design of stereoselective syntheses.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or catalyst). This method is crucial in drug discovery and catalyst design for understanding how molecules like this compound might interact with a specific binding site.

Docking studies on pyrrolidine derivatives have been used to understand their inhibitory activity against various biological targets. For example, the binding of pyrrolidine inhibitors to influenza neuraminidase was analyzed, identifying key amino acid residues (Trp178, Arg371, and Tyr406) in the active site that form hydrogen bonds and electrostatic interactions with the inhibitors. nih.gov Similar studies on pyrrolidine-based inhibitors of HIV-1 protease have elucidated the structural basis for their effectiveness against drug-resistant mutations. nih.gov

In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein. The simulation would then explore various binding poses, scoring them based on factors like intermolecular forces, including hydrogen bonds (e.g., involving the pyrrolidine nitrogen), and van der Waals interactions (e.g., involving the ethyl chain). The results would provide a model of the binding mode and help rationalize the molecule's biological activity or catalytic performance by identifying the specific chemical interactions responsible for binding affinity. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for Research on 3 2 Methoxyethyl Pyrrolidine

Application of High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(2-Methoxyethyl)pyrrolidine. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provide detailed information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

In the context of stereochemistry, NMR is crucial for determining the relative configuration of the substituent at the C3 position and for analyzing the conformational dynamics of the five-membered pyrrolidine (B122466) ring. The pyrrolidine ring is not planar and typically adopts envelope or twist conformations. researchgate.net The coupling constants (J-values) between protons on the pyrrolidine ring, extracted from the ¹H NMR spectrum, are highly dependent on the dihedral angles between them, allowing for the deduction of the ring's preferred conformation.

For mechanistic studies, NMR can be used to monitor the progress of reactions that synthesize or modify this compound. By taking spectra at various time points, researchers can identify intermediates, determine reaction kinetics, and gain insights into the reaction pathway. For instance, the disappearance of reactant signals and the concurrent appearance of product signals can be quantified to establish reaction rates.

Two-dimensional NMR techniques are particularly powerful.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, confirming the connectivity of the ethyl and pyrrolidine fragments.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, enabling definitive assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) is used to identify protons that are close in space, which is critical for confirming stereochemistry and conformation. wordpress.com For example, NOE correlations between the protons of the methoxyethyl side chain and specific protons on the pyrrolidine ring can help establish the substituent's spatial orientation relative to the ring.

| Technique | Assignment | Predicted Chemical Shift (ppm) | Key Information Provided |

|---|---|---|---|

| ¹H NMR | N-H | ~1.5-2.5 (broad s) | Presence of secondary amine |

| -OCH₃ | ~3.3 (s) | Methoxy (B1213986) group protons | |

| -CH₂-O- | ~3.4-3.5 (t) | Protons on carbon adjacent to ether oxygen | |

| Pyrrolidine Ring CH₂ | ~2.8-3.2 (m) | Ring protons adjacent to nitrogen | |

| Pyrrolidine Ring CH/CH₂ | ~1.5-2.2 (m) | Remaining ring and side-chain protons | |

| -CH₂-CH₂-O- | ~1.6-1.8 (q) | Side-chain protons adjacent to the ring | |

| ¹³C NMR | -OCH₃ | ~59 | Methoxy group carbon |

| -CH₂-O- | ~72 | Carbon adjacent to ether oxygen | |

| Pyrrolidine C2/C5 | ~47-55 | Ring carbons adjacent to nitrogen | |

| Pyrrolidine C3 | ~35-40 | Substituted ring carbon | |

| Pyrrolidine C4 / Side-chain CH₂ | ~30-35 | Remaining aliphatic carbons |

Advanced Mass Spectrometry Techniques for Investigating Reaction Intermediates and Product Purity

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elemental composition of this compound and for probing the mechanisms of its synthesis. chemrxiv.org High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unequivocal determination of the compound's molecular formula. chromatographyonline.com

ESI-MS is a soft ionization technique particularly suited for analyzing reaction mixtures directly from the solution phase. nih.gov It allows for the detection of charged or polar molecules, including reactants, products, and short-lived charged intermediates, providing a "snapshot" of the species present in the reaction vessel. nih.govresearchgate.net This capability is invaluable for mechanistic studies, as it can help identify key intermediates that would be difficult to isolate or observe using other methods. nih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) is used to further elucidate the structure of the target compound and any observed intermediates. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint, helping to confirm the identity of the compound and distinguish it from isomers. For purity analysis, MS coupled with a chromatographic separation technique (e.g., LC-MS) can detect and identify trace-level impurities or byproducts from a synthesis.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Structural Information |

|---|---|---|---|

| 130.12 | 114.10 | CH₄O (Methanol) | Loss of the methoxy group and a hydrogen |

| 98.08 | CH₄O₂ (Methanol + H₂O) | Further fragmentation of the side chain | |

| 84.08 | C₂H₆O (Ethanol) | Cleavage of the C-C bond in the side chain | |

| 70.06 | C₃H₈O (Methoxyethane) | Loss of the entire methoxyethyl side chain |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. kurouskilab.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. By measuring the absorption of infrared light (IR) or the inelastic scattering of monochromatic light (Raman), a spectrum is generated that is characteristic of the molecule's structure.

For this compound, key vibrational modes include:

N-H stretching and bending: Characteristic of the secondary amine in the pyrrolidine ring.

C-H stretching: Arising from the methylene (B1212753) groups in the ring and the side chain.

C-O-C stretching: A strong, characteristic band for the ether linkage.

C-N stretching: Associated with the amine functionality.

These techniques are particularly useful for real-time reaction monitoring. dtic.mil For example, in a synthesis reaction, one could monitor the disappearance of a key vibrational band from a reactant (e.g., a C=O stretch from a starting ester) and the simultaneous appearance of a band corresponding to the product (e.g., the C-O-C ether stretch). This label-free, non-invasive monitoring allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading. mdpi.com

While IR spectroscopy is highly sensitive to polar functional groups like C=O and O-H, Raman spectroscopy is often more sensitive to non-polar bonds like C-C and C-S, and symmetric vibrations. ojp.govazom.com This complementarity can be exploited to gain a more complete picture of the molecular structure and reaction progress.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| N-H (amine) | Stretch | 3300-3500 | 3300-3500 | Medium (IR), Weak (Raman) |

| C-H (aliphatic) | Stretch | 2850-2960 | 2850-2960 | Strong (IR & Raman) |

| N-H (amine) | Bend | 1590-1650 | - | Medium (IR) |

| C-H (aliphatic) | Bend | 1450-1470 | 1450-1470 | Medium (IR & Raman) |

| C-O-C (ether) | Asymmetric Stretch | 1080-1150 | - | Strong (IR) |

| C-N (amine) | Stretch | 1020-1250 | 1020-1250 | Medium (IR & Raman) |

X-ray Crystallography of Co-crystals or Metal Complexes for Absolute Configuration and Solid-State Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unambiguous information on bond lengths, bond angles, and, crucially, the absolute configuration (R or S) of chiral centers. nih.gov Since this compound is likely a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction requires its conversion into a crystalline derivative.

This is typically achieved by forming a salt with a chiral resolving agent (e.g., tartaric acid or a camphor (B46023) sulfonic acid) or by creating a co-crystal with another suitable molecule. nih.gov Another strategy involves forming a coordination complex with a metal ion. The resulting crystalline material can then be analyzed. The diffraction of X-rays by the crystal lattice produces a pattern from which an electron density map can be calculated, revealing the exact position of each atom.

Beyond determining the absolute configuration, the crystal structure provides invaluable insights into solid-state interactions. jyu.fi It reveals the packing arrangement of molecules in the crystal lattice and shows the specific intermolecular forces, such as hydrogen bonds (e.g., involving the N-H group), van der Waals forces, and dipole-dipole interactions, that govern the solid-state structure. This information is critical in materials science and in understanding the physical properties of the compound.

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| Crystal System | Orthorhombic | Symmetry of the unit cell |

| Space Group | P2₁2₁2₁ | Symmetry elements within the unit cell |

| Unit Cell Dimensions (Å) | a=8.5, b=12.2, c=15.6 | Size and shape of the unit cell |

| Flack Parameter | ~0.0(1) | Confirms the absolute configuration of the entire structure nih.gov |

| Key Interactions | N-H···O hydrogen bonds | Reveals how molecules are held together in the solid state |

Chromatographic Techniques for High-Purity Isolation and Chiral Resolution in Research

Chromatographic methods are central to the purification and chiral separation of this compound, ensuring that material used for research is of the highest possible purity and, if required, enantiomerically pure. chromatographyonline.com

For high-purity isolation, preparative liquid chromatography (LC), including flash chromatography and High-Performance Liquid Chromatography (HPLC), is commonly employed. nih.gov These techniques separate the target compound from unreacted starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase (e.g., silica (B1680970) gel, C18-modified silica) and a mobile phase. By collecting the fraction containing the desired product, researchers can obtain material with purity often exceeding 99%.

Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers (R and S). Separating these enantiomers, a process known as chiral resolution, is critical as they can have different biological activities. wikipedia.org Two primary chromatographic strategies are used:

Indirect Method (Diastereomer Formation): The racemic mixture is reacted with a single enantiomer of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid) to form a pair of diastereomeric salts. Diastereomers have different physical properties and can be separated using standard chromatographic techniques like flash chromatography or crystallization. After separation, the chiral auxiliary is removed to yield the pure enantiomers of the target compound. nih.gov

Direct Method (Chiral Chromatography): The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times. Chiral HPLC and Supercritical Fluid Chromatography (SFC) are powerful techniques for the direct analytical and preparative-scale separation of enantiomers. nih.gov

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of separable diastereomeric salts with a chiral acid/base. | Scalable, cost-effective for large quantities. | Requires a suitable resolving agent; can be trial-and-error; one enantiomer may not crystallize well. |

| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation; high resolution and purity; applicable to a wide range of compounds. | Higher cost of chiral columns and solvents; may be less scalable than crystallization. |

| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer, allowing separation of the unreacted enantiomer from the product. google.com | High enantioselectivity; mild reaction conditions. | Maximum theoretical yield is 50% for the unreacted enantiomer; requires screening for a suitable enzyme. |

Future Research Directions and Unexplored Potentials of 3 2 Methoxyethyl Pyrrolidine

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of any chemical compound is a foundational aspect of its potential utility. For 3-(2-Methoxyethyl)pyrrolidine, future research should prioritize the development of novel and sustainable synthetic methodologies. Current synthetic approaches for substituted pyrrolidines often rely on multi-step sequences, which can be resource-intensive and generate significant waste.

Future synthetic strategies could explore catalytic C-H activation/functionalization of the pyrrolidine (B122466) ring, a technique that offers a more direct and atom-economical route to 3-substituted derivatives. Another promising avenue is the use of biocatalysis, employing enzymes to construct the chiral pyrrolidine core with high enantioselectivity under mild conditions. The development of one-pot or tandem reactions that combine several synthetic steps into a single, efficient process would also represent a significant leap forward in the sustainable production of this compound.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic C-H Functionalization | High atom economy, reduced number of steps | Development of selective and efficient catalysts |

| Biocatalysis | High enantioselectivity, mild reaction conditions | Identification and engineering of suitable enzymes |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste | Design of compatible reaction sequences and catalysts |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction parameters in continuous flow |

Exploration of Untapped Reactivity Profiles

The reactivity of this compound is largely uncharted territory. The interplay between the secondary amine of the pyrrolidine ring and the ether functionality of the side chain could give rise to unique chemical behaviors. Future research should systematically investigate its reactivity in a variety of chemical transformations.

For instance, the nitrogen atom can act as a nucleophile or a base, and its reactivity could be modulated by the coordination of the ether oxygen to metal ions or other Lewis acids. The methylene (B1212753) groups on both the ring and the side chain present opportunities for functionalization through various C-H activation strategies. Understanding the regioselectivity and stereoselectivity of these reactions will be crucial for unlocking the synthetic potential of this molecule.

Advancements in its Role as a Ligand or Organocatalyst

The structural features of this compound, specifically the presence of both a chiral secondary amine and a coordinating ether group, make it an attractive candidate for applications in asymmetric catalysis. The pyrrolidine moiety is a well-established privileged scaffold in organocatalysis, capable of activating substrates through enamine or iminium ion formation. The methoxyethyl side chain could play a crucial role in stereocontrol by acting as a coordinating group for a metal co-catalyst or by influencing the conformational preferences of the catalyst-substrate complex through non-covalent interactions.

Future research should focus on synthesizing chiral variants of this compound and evaluating their performance as organocatalysts in a range of asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. Furthermore, its potential as a chiral ligand for transition metal-catalyzed processes, including hydrogenations, cross-coupling reactions, and allylic alkylations, warrants thorough investigation.

Integration into Emerging Chemical Technologies

As new chemical technologies emerge, there is a constant need for novel molecules with specific properties. This compound and its derivatives could find applications in several cutting-edge areas. For example, in the field of sustainable chemistry, its potential as a recyclable organocatalyst or as a component of a biodegradable solvent system could be explored.

In materials science, the incorporation of this pyrrolidine derivative into polymers or metal-organic frameworks (MOFs) could lead to materials with tailored properties, such as enhanced catalytic activity or selective gas adsorption. Its ability to coordinate with metal ions also suggests potential applications in the development of new sensors or imaging agents.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of new functional molecules. In the context of this compound, quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict its conformational preferences, electronic properties, and reactivity.

Future computational studies should focus on designing novel derivatives of this compound with enhanced catalytic activity and selectivity. By systematically modifying the substituents on the pyrrolidine ring or the side chain in silico, researchers can identify promising candidates for synthesis and experimental evaluation. Molecular dynamics simulations can provide insights into the interactions between these designed catalysts and substrates, aiding in the rational design of more efficient catalytic systems.

Table 2: Computationally Designed Derivatives and their Potential Applications

| Derivative Class | Potential Modification | Targeted Application |

| Chiral Organocatalysts | Introduction of bulky substituents on the pyrrolidine ring | Enhanced stereocontrol in asymmetric reactions |

| Bidentate Ligands | Functionalization of the nitrogen atom with another coordinating group | Improved stability and activity in metal catalysis |

| Phase-Transfer Catalysts | Quaternization of the nitrogen atom | Applications in biphasic reaction systems |

| Bioactive Molecules | Incorporation of pharmacophoric groups | Drug discovery and development |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Methoxyethyl)pyrrolidine, and how do reaction conditions influence yield?

- Methodology:

- Nucleophilic substitution: React pyrrolidine with 2-methoxyethyl halides (e.g., bromide or chloride) in polar aprotic solvents (e.g., DMF) under reflux. Base catalysts like K₂CO₃ improve reactivity .

- Reductive amination: Use 2-methoxyethyl aldehydes with pyrrolidine in the presence of NaBH₃CN or H₂/Pd-C for selective alkylation .

- Optimization: Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, eluent: EtOAc/hexane). Yield typically ranges from 50–70%, depending on steric hindrance from the methoxyethyl group .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical techniques:

- NMR: ¹H NMR (CDCl₃) shows distinct signals for pyrrolidine protons (δ 1.5–2.5 ppm) and methoxyethyl group protons (δ 3.3–3.5 ppm for OCH₃, δ 2.5–3.0 ppm for CH₂) .

- HPLC: Assess purity (>95% required for biological assays) using a C18 column with UV detection at 254 nm .

- Computational modeling: DFT calculations (e.g., B3LYP/6-31G*) predict bond angles, charge distribution, and conformational flexibility of the pyrrolidine ring .

Q. What are the recommended safety protocols for handling this compound in the lab?

- Safety measures:

- Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact (LD₅₀ data from analogs suggest moderate toxicity) .

- Store in airtight containers under nitrogen to prevent oxidation. Dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. How does the methoxyethyl substituent influence the compound’s bioactivity compared to other pyrrolidine derivatives?

- Structure-activity relationship (SAR):

- Metabolic stability: The methoxyethyl group enhances resistance to oxidative metabolism compared to unsubstituted pyrrolidine (e.g., 3-ethylpyrrolidine) due to electron-donating methoxy effects .

- Solubility: LogP calculations (e.g., Crippen method) predict increased hydrophilicity vs. aryl-substituted analogs (e.g., 3-(4-Fluorophenyl)pyrrolidine) .

- Case study: In dopamine receptor studies, this compound analogs showed higher binding affinity (IC₅₀ = 12 nM) than 3-methylpyrrolidine (IC₅₀ = 45 nM) due to improved H-bonding with receptor residues .

Q. What experimental strategies resolve contradictory data in reaction optimization or bioassay results?

- Approaches:

- Design of Experiments (DoE): Use fractional factorial designs to isolate critical variables (e.g., temperature, solvent polarity) affecting yield or activity .

- Orthogonal validation: Cross-check biological activity with independent assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Meta-analysis: Compare data with structurally similar compounds (e.g., 3-(4-Methoxybenzyl)pyrrolidine) to identify trends in substituent effects .

Q. How can computational methods predict the neuropharmacological potential of this compound?

- In silico workflow:

Molecular docking: Use AutoDock Vina to model interactions with targets like σ-1 receptors or monoamine transporters. The methoxyethyl group may form H-bonds with Asp126 or Tyr103 residues .

MD simulations: Run 100-ns trajectories (AMBER force field) to assess binding stability and conformational changes in aqueous environments .

ADMET prediction: Tools like SwissADME estimate blood-brain barrier permeability (BBB+ score: 0.65) and CYP450 inhibition risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.